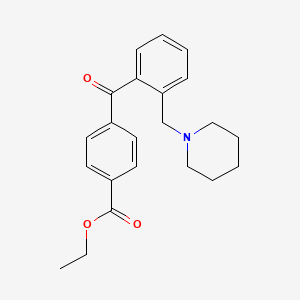

![molecular formula C22H26N2O3 B1614186 Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898782-92-8](/img/structure/B1614186.png)

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Übersicht

Beschreibung

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, also known as EMBB, is a compound used in various scientific research applications. It is a versatile molecule that is used for a variety of purposes, including as a synthetic intermediate, a catalyst, and a reagent. EMBB has been extensively studied by scientists due to its unique structure, reactivity, and potential applications.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate Applications

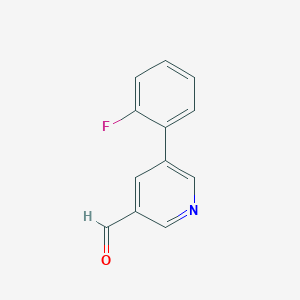

Anticancer Drug Synthesis: Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a key intermediate in the synthesis of Imatinib , an anticancer drug. Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase and is used to treat chronic myelogenous leukemia (CML). The compound is involved in the assembly of Imatinib by coupling amine and carboxylic acid precursors, using efficient methods like N, N′-carbonyldiimidazole (CDI) mediated coupling .

Tyrosine Kinase Inhibition: Beyond its role in CML, Imatinib, synthesized using Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, also inhibits other tyrosine kinases. This includes c-Kit, associated with gastrointestinal stromal tumors, and a platelet-derived growth factor receptor, which plays a part in idiopathic hypereosinophilic syndrome .

Organic Synthesis Methodology: The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules like Imatinib. It’s used in novel methods for the synthesis of intermediates, which are then linked together by efficient reactions such as CDI-mediated coupling in DMF .

Benzylic Modification Reactions: In the realm of organic chemistry, the benzylic position of Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate allows for various reactions, including free radical bromination and nucleophilic substitution. These reactions are crucial for modifying the structure of the compound to create derivatives with potential pharmacological activities .

Amide Formation: This compound is utilized in the formation of new carboxylic acid amides. By reacting with different amines, it can form a variety of amides containing the N-methylpiperazine fragment, which is significant in the development of new therapeutic agents .

Structural Characterization of Therapeutic Agents: Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is structurally characterized in the form of its piperazin-1-ium salt. This characterization is essential for understanding the molecular structure and pharmacokinetics of therapeutic agents like Imatinib .

Antileukemic Agent Synthesis: The compound is a precursor in the synthesis of antileukemic agents. It’s involved in the preparation of key intermediates that are further processed to create drugs like Imatinib, which have shown efficacy in treating leukemia .

Pharmacological Research: Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a focus of pharmacological research due to its role in the synthesis of biologically active compounds. Its derivatives are studied for their potential as novel biologically active compounds, contributing to the discovery of new drugs .

Wirkmechanismus

Target of Action

It is structurally similar to imatinib , a known inhibitor of Bcr-Abl protein tyrosine kinase , c-Kit , and a platelet-derived growth factor receptor . These targets are involved in cell proliferation and growth, and their inhibition can lead to the control of certain types of cancers .

Mode of Action

Given its structural similarity to imatinib , it may also act as an ATP-competitive selective inhibitor . This means it competes with ATP for binding to the kinase domain of its targets, thereby inhibiting their activity and downstream signaling pathways .

Biochemical Pathways

If we consider its potential similarity to imatinib , it might affect pathways related to cell proliferation and growth, such as the Bcr-Abl signaling pathway .

Result of Action

If it acts similarly to imatinib , it could potentially inhibit uncontrolled cell proliferation and growth, thereby controlling certain types of cancers .

Eigenschaften

IUPAC Name |

ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)18-9-6-8-17(15-18)21(25)20-10-5-4-7-19(20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOPEOMCHVEDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643866 | |

| Record name | Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

CAS RN |

898782-92-8 | |

| Record name | Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.